6-Azaspiro[3.6]decane hydrochloride
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Overview
Description
6-Azaspiro[3.6]decane hydrochloride: is a chemical compound with the molecular formula C9H17N·HCl. It is a spirocyclic amine, which means it contains a spiro-connected bicyclic structure with nitrogen as a heteroatom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[3.6]decane hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the [2,3]-Stevens rearrangement, which involves the migration of an alkyl group from nitrogen to carbon, forming the spirocyclic ring . Another approach is the intramolecular hydrogen atom transfer (HAT) promoted by radicals, which can efficiently construct the spirocyclic framework .
Industrial Production Methods: Industrial production of this compound may involve optimizing these synthetic routes for large-scale production. This includes the use of commercially available starting materials, such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, under controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Azaspiro[3.6]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the spirocyclic structure .
Scientific Research Applications
Chemistry: In chemistry, 6-Azaspiro[3.6]decane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology and Medicine: In biological and medicinal research, this compound has potential applications as a scaffold for drug design. Its spirocyclic structure can provide rigidity and conformational constraints, which are beneficial for binding to biological targets. It has been explored for its potential use in developing new pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials .
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.6]decane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
7-Azaspiro[3.6]decane hydrochloride: This compound has a similar spirocyclic structure but with a different position of the nitrogen atom.
Halichlorine and Pinnaic Acid: These marine alkaloids also contain spirocyclic structures and demonstrate a wide range of biological effects.
Uniqueness: 6-Azaspiro[3.6]decane hydrochloride is unique due to its specific spirocyclic framework and the position of the nitrogen atom. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
6-azaspiro[3.6]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-7-10-8-9(4-1)5-3-6-9;/h10H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBSDSSXTHQKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC2(C1)CCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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